Cas no 1552892-75-7 (8-Bromo-5-fluoroisoquinolin-1-amine)

8-Bromo-5-fluoroisoquinolin-1-amine is a halogenated isoquinoline derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and fluoro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The amine group at the 1-position further expands its applicability in derivatization and scaffold modification. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, owing to its structural rigidity and potential for targeted functionalization. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its unique substitution pattern also facilitates exploration of structure-activity relationships in drug discovery.
8-Bromo-5-fluoroisoquinolin-1-amine structure
1552892-75-7 structure
Product Name:8-Bromo-5-fluoroisoquinolin-1-amine
CAS No:1552892-75-7
MF:C9H6BrFN2
MW:241.059744358063
CID:5056836
Update Time:2025-06-09

8-Bromo-5-fluoroisoquinolin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-5-fluoroisoquinolin-1-amine
    • Inchi: 1S/C9H6BrFN2/c10-6-1-2-7(11)5-3-4-13-9(12)8(5)6/h1-4H,(H2,12,13)
    • InChI Key: NKKVOQFERDCWHW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=CN=C(C=21)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 191
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9

8-Bromo-5-fluoroisoquinolin-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B202410-50mg
8-Bromo-5-fluoroisoquinolin-1-amine
1552892-75-7
50mg
$ 375.00 2022-06-07
TRC
B202410-100mg
8-Bromo-5-fluoroisoquinolin-1-amine
1552892-75-7
100mg
$ 620.00 2022-06-07

Additional information on 8-Bromo-5-fluoroisoquinolin-1-amine

Professional Introduction to 8-Bromo-5-fluoroisoquinolin-1-amine (CAS No. 1552892-75-7)

8-Bromo-5-fluoroisoquinolin-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1552892-75-7, belongs to the isoquinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of both bromo and fluoro substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.

The isoquinoline scaffold is renowned for its role in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The introduction of halogen atoms such as bromine and fluorine into the isoquinoline core enhances its reactivity and binding affinity, making it an attractive candidate for further chemical modification and drug design. In recent years, there has been a surge in research focused on developing novel isoquinoline derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy.

8-Bromo-5-fluoroisoquinolin-1-amine has been extensively studied for its potential applications in medicinal chemistry. Its unique structural configuration allows for the exploration of various synthetic pathways, enabling the creation of novel analogs with tailored biological activities. One of the most promising areas of research involves the use of this compound as a precursor in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The bromo and fluoro substituents provide excellent handles for further functionalization, allowing chemists to design molecules with high selectivity and potency.

Recent advancements in computational chemistry have further highlighted the significance of 8-Bromo-5-fluoroisoquinolin-1-amine in drug discovery. Molecular modeling studies have demonstrated that this compound can interact with specific targets in biological systems, making it a potential lead compound for the development of new therapeutic agents. The fluoro group, in particular, has been shown to enhance metabolic stability and oral bioavailability, key factors in drug development. These findings have spurred interest among researchers looking to develop next-generation pharmaceuticals.

The role of halogenated isoquinolines in medicinal chemistry extends beyond kinase inhibitors. Studies have also explored their potential as antimicrobial agents, where the bromo and fluoro substituents contribute to improved antibacterial and antifungal properties. The structural versatility of 8-Bromo-5-fluoroisoquinolin-1-amine allows for modifications that can fine-tune its interaction with biological targets, leading to compounds with enhanced efficacy against resistant strains of pathogens.

In addition to its applications in oncology and antimicrobial therapy, 8-Bromo-5-fluoroisoquinolin-1-amine has shown promise in neurodegenerative disease research. Isoquinoline derivatives have been investigated for their potential to modulate neurotransmitter systems, offering hope for new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The bromo and fluoro groups facilitate further derivatization, enabling the creation of molecules that can cross the blood-brain barrier and exert their effects within the central nervous system.

The synthetic methodologies employed in the preparation of 8-Bromo-5-fluoroisoquinolin-1-amine are also worth mentioning. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yields and purity. Advances in catalytic processes have made it possible to produce this compound more efficiently, reducing costs and environmental impact. These improvements are crucial for scaling up production for both research purposes and potential commercial applications.

The safety profile of CAS No. 1552892-75-7, while not directly related to hazardous materials, is an important consideration in its handling and application. As with any chemical compound used in pharmaceutical research, proper protocols must be followed to ensure safe laboratory practices. This includes appropriate storage conditions, personal protective equipment (PPE), and waste disposal procedures.

The future prospects for 8-Bromo-5-fluoroisoquinolin-1-amine are bright, with ongoing research aimed at uncovering new therapeutic applications and optimizing synthetic routes. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of novel drugs that benefit patients worldwide.

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